molecular formula C17H15ClFN3O2 B2994919 1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-49-7

1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2994919
CAS RN: 894015-49-7
M. Wt: 347.77
InChI Key: GVOJKHNXPAENSJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that belongs to the class of pyrrolidin-3-yl urea derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Electronic and Optical Applications

  • Electronic and Optical Properties

    A study highlighted the significant electro-optic properties of a novel chalcone derivative, demonstrating its potential applications in nonlinear optics. The research utilized computational approaches to evaluate the molecule's ground-state geometry, vibrational modes, and HOMO-LUMO gap, confirming its superior properties for optoelectronic device fabrication (Shkir et al., 2018).

  • Nonlinear Optical Material

    Another research synthesized and characterized a new organic nonlinear optical material with high second harmonic generation efficiency. The study focused on the molecular structure, vibrational spectra, and electrostatic potential, discussing the molecule's potential in NLO device applications (Menezes et al., 2014).

Pharmacological Applications

  • Central Nervous System Agents

    Research on a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic and muscle-relaxant activities, indicating potential CNS applications. The study achieved a significant separation of these properties from other CNS activities (Rasmussen et al., 1978).

  • CB1 Receptor Modulation

    A specific compound was investigated for its effects on CB1 receptor modulation in the cerebellum, revealing its role in reducing CB1 receptor ligand functional efficacy. This suggests its utility in developing therapeutic alternatives to orthosteric CB1 antagonists/inverse agonists for treating CNS diseases (Wang et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition: A study on the inhibition effect of specific urea derivatives in hydrochloric acid solution on mild steel showed good performance as corrosion inhibitors. This research provides insights into their electrochemical behavior, thermodynamic properties, and mechanism of action (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-1-5-13(6-2-11)20-17(24)21-14-9-16(23)22(10-14)15-7-3-12(19)4-8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOJKHNXPAENSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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